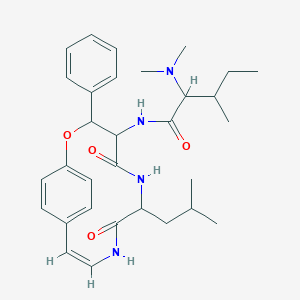
Inegerrenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inegerenine is a natural compound that has been found to possess several beneficial properties in scientific research. It is a member of the family of indole alkaloids and is found in various plants, including the bark of the African tree Tabernanthe iboga. Inegerenine has been the subject of several studies, and its potential applications in scientific research are being explored.
科学的研究の応用
Inegerenine has been found to possess several potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to be effective in treating addiction and depression. Inegerenine has been studied for its potential in developing new drugs for the treatment of several diseases, including cancer, viral infections, and mental health disorders.
作用機序
The mechanism of action of inegerenine is still being studied. However, it is believed that the compound works by interacting with various receptors in the body, including the serotonin and dopamine receptors. Inegerenine has also been found to have an effect on the immune system and can modulate the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
Inegerenine has several biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Inegerenine has been found to have an effect on the central nervous system and can improve mood and reduce anxiety.
実験室実験の利点と制限
Inegerenine has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. Inegerenine has been found to be effective in several biological assays and has been used in many studies. However, the limitations of inegerenine include its low solubility in water, which can make it difficult to work with in some experiments. The compound is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for the study of inegerenine. One area of research is the development of new drugs based on inegerenine. The compound has several potential applications in the treatment of diseases, and new drugs based on inegerenine could be developed. Another area of research is the study of the mechanism of action of inegerenine. Understanding how the compound works could lead to the development of new drugs that target the same receptors. Finally, the synthesis of inegerenine could be improved to increase the yield and purity of the compound, making it easier to work with in lab experiments.
Conclusion:
Inegerenine is a natural compound that has several potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential in developing new drugs. Inegerenine has several advantages for use in lab experiments, but also has limitations that need to be addressed. The study of inegerenine is still ongoing, and there are several future directions for research.
合成法
Inegerenine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of inegerenine is a complex process that involves several steps, including the formation of intermediates and the final product. The synthesis of inegerenine is still being studied, and new methods are being developed to improve the yield and purity of the compound.
特性
| 18067-39-5 | |
分子式 |
C31H42N4O4 |
分子量 |
534.7 g/mol |
IUPAC名 |
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27(35(5)6)31(38)34-26-28(23-11-9-8-10-12-23)39-24-15-13-22(14-16-24)17-18-32-29(36)25(19-20(2)3)33-30(26)37/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,36)(H,33,37)(H,34,38)/b18-17- |
InChIキー |
KGRSGRNSVOPQEA-ZCXUNETKSA-N |
異性体SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)/C=C\NC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
正規SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)


![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)


